
Eicosapentaenoic acid ethyl ester
Overview
Description
Eicosapentaenoic acid ethyl ester (EPA-E) is a synthetic derivative of the omega-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA), where the carboxylic acid group is esterified with ethanol. It is clinically recognized under the trade name Vascepa® (icosapent ethyl) and is approved by the U.S. FDA as an adjunct to diet for reducing triglyceride (TG) levels in patients with severe hypertriglyceridemia (≥500 mg/dL) . EPA-E is distinguished by its high purity (>96%), which ensures minimal contamination from other fatty acids like docosahexaenoic acid (DHA) or arachidonic acid (AA) . Its molecular formula is C22H34O2, and it is stored at -10°C to -25°C to maintain stability .
Preparation Methods
Eicosapentaenoic acid ethyl ester is synthesized through the esterification of eicosapentaenoic acid (EPA) with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, under reflux conditions. The resulting ethyl ester is then purified through distillation and crystallization to obtain the highly purified form used in pharmaceutical applications .
Industrial production methods involve large-scale esterification processes, followed by rigorous purification steps to ensure the removal of impurities and by-products. The final product is subjected to stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Eicosapentaenoic acid ethyl ester undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, including hydroperoxides and epoxides. Common reagents for oxidation include hydrogen peroxide and molecular oxygen.
Reduction: Reduction of icosapent ethyl can yield saturated fatty acid derivatives.
Biological Activity
Eicosapentaenoic acid ethyl ester (EPA-EE), commonly known as icosapent ethyl, is a prescription medication derived from eicosapentaenoic acid (EPA), an omega-3 fatty acid. This compound has garnered attention for its significant biological activities, particularly in lipid metabolism and cardiovascular health. This article explores the biological activity of EPA-EE, highlighting its mechanisms of action, clinical efficacy, and relevant research findings.
EPA-EE exhibits several mechanisms that contribute to its biological activity:
- Triglyceride Reduction : EPA-EE reduces hepatic production of triglycerides by enhancing their clearance from circulating very low-density lipoprotein (VLDL) particles. This action is mediated through increased β-oxidation, inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), and enhanced activity of lipoprotein lipase .
- Effect on Lipoprotein Particles : Clinical studies have demonstrated that EPA-EE significantly reduces concentrations of large VLDL, total LDL, small LDL, and total HDL particles .
- Anti-inflammatory Properties : The compound has been shown to lower levels of high-sensitivity C-reactive protein (hsCRP), an inflammatory marker associated with cardiovascular risk .
Key Studies
-
MARINE Study :
- Objective : Evaluate the efficacy and safety of EPA-EE in patients with very high triglycerides (≥500 mg/dL).
- Results : Patients receiving 4 g/day of EPA-EE showed a significant reduction in triglyceride levels by approximately 33% compared to placebo. Importantly, there was no significant increase in LDL cholesterol levels .
- ANCHOR Study :
Data Table: Summary of Clinical Findings
Study | Population | Dose | Triglyceride Reduction | LDL-C Change | hsCRP Change |
---|---|---|---|---|---|
MARINE | Patients with TG ≥500 mg/dL | 4 g/day | -33% | No significant change | Not assessed |
ANCHOR | Statin-treated patients with TG 200-499 mg/dL | 4 g/day | -20% | No significant change | -17.9% |
Case Studies
Several case studies have highlighted the therapeutic potential of EPA-EE:
- A study involving cachectic cancer patients demonstrated that supplementation with EPA-EE resulted in reduced plasma-free fatty acids and triacylglycerol concentrations. However, it did not significantly affect lipolysis or lipid oxidation compared to a placebo .
- In patients with elevated hsCRP levels, the administration of EPA-EE at a dose of 4 g/day resulted in substantial reductions in inflammatory markers without adversely affecting lipid profiles .
Q & A
Q. What analytical methods are recommended for quantifying EPA-E and DHA-E in pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography coupled with tandem mass spectrometry (RP-HPLC-MS/MS) is the gold standard for quantifying EPA-E and docosahexaenoic acid ethyl ester (DHA-E) in pharmaceutical products. This method involves using certified reference materials (CRMs) for calibration, such as USP Eicosapentaenoic Acid Ethyl Ester RS and Docosahexaenoic Acid Ethyl Ester RS. Key parameters include separation using a C18 column, mobile phase gradients of acetonitrile and water, and mass spectrometry detection in positive ion mode . Simulated moving bed (SMB) chromatography is also employed for large-scale purification of EPA-E from mixed ethyl ester formulations .
Q. How can enzymatic synthesis of EPA-E be optimized for high yield and purity?
Lipase-catalyzed acidolysis using Novozym® 435 is a widely studied method. Kinetic studies show that substrate molar ratios (e.g., 1:1 for EPA concentrate and ethyl acetate) and enzyme activity (≥200 U/g) are critical. Response surface methodology (RSM) combined with central composite design (CCD) can model reaction parameters (e.g., temperature, substrate concentration) to predict conversion rates. For example, 88–94% EPA-E yields are achieved at 300 min reaction time under optimized conditions . Ordered mechanism models are used to estimate maximum reaction rates (Vmax) and kinetic constants .
Q. What experimental designs are used to resolve contradictions in EPA-E’s effects on glucose homeostasis?
Contradictory findings on EPA-E’s impact on insulin resistance require controlled in vivo models (e.g., WBN/Kob diabetic rats) and stratified clinical trials. The ANCHOR trial (NCT01047501) demonstrated that EPA-E (4 g/day) did not increase fasting plasma glucose in statin-treated patients, while other studies suggest EPA-E modulates peroxisome proliferator-activated receptor (PPAR) pathways. Researchers should standardize patient cohorts (e.g., baseline HbA1c, lipid profiles) and use hyperinsulinemic-euglycemic clamps to assess insulin sensitivity directly .
Q. How is bioequivalence evaluated between EPA-E formulations with varying EPA:DHA ratios?
Bioequivalence studies require randomized, double-blind crossover designs in subjects with low baseline omega-3 levels to minimize confounding. Single high-dose administrations (e.g., 12 g) are analyzed via plasma pharmacokinetics (AUC0–24h, Cmax). Despite differing EPA:DHA ratios (e.g., 3:1 vs. 1:1), bioequivalence is confirmed if 90% confidence intervals for AUC ratios fall within 0.80–1.25. Fingerprick blood sampling and LC-MS/MS quantification ensure precision .
Q. What methodologies address discrepancies in EPA-E’s pharmacokinetic interactions with co-administered drugs?
Contradictory data on EPA-E’s interaction with metformin (e.g., no change in AUC or Cmax) are resolved using non-compartmental pharmacokinetic analysis in fed/fasted states. Open-label, repeated-dose studies (e.g., 850 mg metformin + 4 g EPA-E) measure plasma metformin levels via LC-MS/MS. Covariates like gastric pH modulation by EPA-E are controlled using proton-pump inhibitor washout periods .
Q. How are diffusion coefficients of EPA-E measured in supercritical CO2 for industrial applications?
Binary diffusion coefficients (D12) for EPA-E in supercritical CO2 are determined using Taylor dispersion techniques. Experiments at 313–333 K and 15–25 MPa reveal D12 values ranging from 1.2–3.5 × 10<sup>−8</sup> m<sup>2</sup>/s. These data are critical for scaling up supercritical fluid extraction (SFE) processes to isolate EPA-E from fish oil .
Q. What stability-indicating assays are validated for EPA-E in lipid emulsions?
Forced degradation studies (oxidative, thermal, hydrolytic) coupled with GC-FID or UPLC-PDA are used. Hydroperoxide formation is quantified via iodometric titration, while ethyl ester hydrolysis is monitored by free EPA levels. USP guidelines recommend ≤0.1% total impurities, including oxidation products like 4-hydroxy-2-nonenal (4-HNE) .
Q. How do researchers standardize EPA-E content in omega-3 formulations across regulatory jurisdictions?
USP and EP monographs specify that EPA-E must constitute ≥96% of total fatty acid ethyl esters (FAEEs) in prescription drugs (e.g., Vascepa®). For dietary supplements, total omega-3 FAEEs must be ≥50%, with EPA-E ≥40%. Tocopherol (0.1–0.3%) is added as an antioxidant, validated via headspace GC-MS to quantify residual oxygen .
Q. What in vitro models elucidate EPA-E’s anti-inflammatory mechanisms in macrophages?
THP-1-derived macrophages are treated with EPA-E (10–100 µM) and stimulated with LPS/IFN-γ. NF-κB and MAPK pathway inhibition is assessed via Western blot (e.g., p65, IκBα, ERK1/2 phosphorylation). EPA-E’s suppression of TNF-α and IL-6 is quantified using ELISA, with IC50 values compared to DHA-E .
Q. How are batch-to-batch variations in EPA-E synthesis minimized during industrial production?
Process analytical technology (PAT) tools, including inline FTIR and NIR spectroscopy, monitor esterification in real time. Critical quality attributes (CQAs) like FAEE content and peroxide value are controlled via multivariate statistical process control (MSPC). Ethanol residuals are capped at ≤0.5% (w/w) using HS-GC .
Comparison with Similar Compounds
EPA-E vs. EPA Free Acid
EPA in its free acid form and ethyl ester form exhibit divergent pharmacokinetic and therapeutic profiles:
- Bioavailability and Efficacy : In a murine cachexia model, EPA free acid (4 g/day) reversed body weight loss and inhibited tumor growth, whereas EPA-E at the same dose was ineffective, even when administered with a high-fat diet . This suggests that esterification may reduce bioavailability in certain contexts.
- Clinical Use: EPA-E is preferred in pharmaceuticals due to its stability and ease of formulation. However, free EPA may be more bioactive in non-cardiovascular applications, such as cancer cachexia .
Table 1: EPA-E vs. EPA Free Acid
EPA-E vs. Other Omega-3 Ethyl Esters
DHA Ethyl Ester
- TG Reduction : EPA-E specifically targets TG-rich lipoproteins without raising LDL-C, whereas DHA ethyl ester may increase LDL-C in some patients .
- Cardiovascular Outcomes : The REDUCE-IT trial demonstrated that EPA-E reduced cardiovascular events by 25%, while mixed omega-3 formulations (e.g., DHA+EPA ethyl esters in Lovaza®) failed to show significant benefits in large trials .
Arachidonic Acid Ethyl Ester
- Pro-Inflammatory Effects: Unlike EPA-E, arachidonic acid ethyl ester (AA-E) serves as a precursor to pro-inflammatory eicosanoids (e.g., prostaglandins, thromboxanes). EPA-E competitively inhibits AA-E incorporation into cell membranes, reducing inflammation .
Table 2: EPA-E vs. Other Ethyl Esters
Compound | Key Effects | Clinical Relevance |
---|---|---|
EPA-E | Reduces TG, anti-inflammatory | FDA-approved for CVD risk |
DHA Ethyl Ester | May raise LDL-C, less CVD benefit | Limited to TG reduction |
AA Ethyl Ester | Pro-inflammatory | Not therapeutic |
EPA-E vs. Mixed Omega-3 Formulations
- Lovaza® (EPA+DHA Ethyl Esters): In a low-fat diet study, a novel EPA-E formulation (SC401) achieved 4.2-fold higher EPA bioavailability than Lovaza® . Lovaza® also contains DHA, which may blunt EPA’s benefits in certain populations .
- Fish Oil Extracts : Crude fish oil (6 g/day) and EPA-E (4 g/day) both inhibit platelet aggregation, but EPA-E requires a lower dose, highlighting its potency .
Table 3: EPA-E vs. Mixed Omega-3 Formulations
EPA-E vs. Non-Esterified Omega-3s
- Metabolic Effects: In Dahl salt-sensitive rats, EPA-E improved insulin resistance and hypertension, whereas non-esterified omega-3s (e.g., lard) exacerbated metabolic dysfunction .
Properties
IUPAC Name |
ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQPWTVBQMWLSZ-AAQCHOMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601018686 | |
Record name | Icosapent ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601018686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86227-47-6, 73310-10-8 | |
Record name | Ethyl eicosapentaenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86227-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl icosapentate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073310108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icosapent ethyl [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086227476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icosapent ethyl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08887 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ethyl eicosapentaenoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759597 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Icosapent ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601018686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Eicosapentaenoic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ICOSAPENT ETHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GC8A4PAYH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl icosapentate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039530 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.